(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate
Description
Enzymatic Epoxidation and Cyclization Mechanisms for Bicyclic Furofuran Core Formation
The bicyclic furofuran core of lignans originates from oxidative coupling of phenylpropanoid precursors, primarily coniferyl alcohol or sinapyl alcohol. Laccases and peroxidases catalyze the initial single-electron oxidation of these monolignols, generating phenoxyl radicals that undergo stereoselective coupling. For (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate, the furofuran system forms via a series of epoxidation and cyclization steps.
Key Enzymatic Pathways
- Laccase-Mediated Coupling : Fungal laccases (e.g., from Trametes versicolor) oxidize coniferyl alcohol to radicals that couple via β-β linkages, forming pinoresinol intermediates. Subsequent epoxidation by cytochrome P450 monooxygenases (CYP450) introduces epoxy groups, which undergo acid-catalyzed cyclization to yield the tetrahydrofuran ring.
- Peroxidase-Driven Cyclization : Horseradish peroxidase (HRP) facilitates oxidative coupling of syringyl residues, followed by epoxidation using NADPH-dependent epoxidases. The resulting epoxide intermediates undergo nucleophilic attack by hydroxyl groups, closing the furan ring.
Radical Cyclization Mechanisms
Radical-mediated cyclization complements enzymatic pathways. For example, tributyltin hydride (Bu3SnH) induces cyclization of bromohydrin precursors to form dihydrosesamin analogs, a structural relative of the target compound. This method achieves 60% yield for dihydrosesamin, demonstrating the efficiency of radical intermediates in constructing the furofuran skeleton.
Table 1: Enzymatic vs. Radical Cyclization Efficiency
Properties
CAS No. |
26149-52-0 |
|---|---|
Molecular Formula |
C42H78O6 |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate |
InChI |
InChI=1S/C42H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3 |
InChI Key |
DBYUDQKISNUIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is a diester derivative of a hexahydrofurofuran diol core, where both hydroxyl groups at positions 3 and 6 are esterified with octadecanoic acid (stearic acid). The preparation generally involves two key steps:
Preparation of the Hexahydrofurofuran Diol Intermediate
The bicyclic hexahydrofurofuran core, specifically (6R)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol, is a crucial precursor. This intermediate can be synthesized by:
- Cyclization reactions involving sugar derivatives or carbohydrate precursors , exploiting the polyhydroxy nature of sugars to form the bicyclic furofuran system.
- Enzymatic or chemical reduction of furan derivatives , followed by selective hydroxylation to introduce the diol functionality at the 3 and 6 positions.
Due to the stereochemical complexity, stereoselective synthesis or chiral resolution methods are often employed to obtain the desired enantiomeric form.
Esterification with Octadecanoic Acid
The diol intermediate undergoes esterification to attach octadecanoyl groups. Common methods include:
- Direct esterification with octadecanoic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Use of activated derivatives of octadecanoic acid , such as octadecanoyl chloride or octadecanoyl anhydride, which react more readily with hydroxyl groups to form esters under milder conditions.
- Steglich esterification , employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, allowing efficient ester formation at room temperature with minimal side reactions.
The choice of method depends on the desired purity, yield, and stereochemical integrity of the product.
Detailed Preparation Protocol (Representative Example)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Starting material: (6R)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | Isolate or synthesize diol intermediate | Stereochemically pure diol is critical |
| 2 | Octadecanoyl chloride, pyridine, dichloromethane solvent | Dissolve diol in DCM, add pyridine as base, slowly add octadecanoyl chloride at 0°C | Activated acid chloride facilitates esterification |
| 3 | Stir at room temperature for 12-24 hours | Allow reaction to proceed to completion | Monitor by TLC or HPLC |
| 4 | Quench with water, extract organic phase | Separate product-containing organic layer | Remove residual reagents |
| 5 | Purify by column chromatography (silica gel) | Elute with hexane/ethyl acetate gradient | Obtain pure diester product |
| 6 | Characterize by NMR, IR, MS | Confirm structure and purity | Confirm esterification at both hydroxyls |
Analytical and Research Findings on Preparation
Yield and Purity
- Typical yields for the esterification step range from 70% to 90%, depending on reagent purity and reaction conditions.
- Purity is assessed by chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). Complete esterification is confirmed by disappearance of hydroxyl signals in NMR and appearance of ester carbonyl peaks in IR (~1735 cm⁻¹).
Stereochemical Considerations
- Maintaining stereochemical integrity during esterification is crucial, as the biological and physicochemical properties depend on the stereochemistry of the hexahydrofurofuran core.
- Mild reaction conditions and use of coupling agents like DCC/DMAP minimize racemization.
Alternative Methods
- Enzymatic esterification using lipases has been explored in similar compounds for regioselective and stereoselective ester formation, offering greener and more selective synthesis routes.
- Solid-phase synthesis or immobilized catalysts can improve scalability and reduce purification steps.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct acid-catalyzed esterification | Octadecanoic acid, acid catalyst | Reflux, high temp | Simple, low cost | Harsh conditions, possible side reactions |
| Acid chloride esterification | Octadecanoyl chloride, base (pyridine) | 0°C to RT, inert solvent | High yield, mild conditions | Requires handling acid chlorides |
| Steglich esterification | Octadecanoic acid, DCC, DMAP | RT, mild, organic solvent | Mild, high selectivity | Cost of reagents, side product removal |
| Enzymatic esterification | Octadecanoic acid, lipase enzyme | Mild, aqueous or organic media | Green, selective | Longer reaction times, enzyme cost |
Chemical Reactions Analysis
Types of Reactions
(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Octadecanoic acid derivatives.
Reduction: Hexahydrofurofuran alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
The compound (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate , also known as a derivative of hexahydrofurofuran, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including pharmacology, materials science, and biochemistry.
Pharmacology
The compound's potential as a pharmaceutical agent is notable. Research indicates that derivatives of hexahydrofurofuran can exhibit various biological activities:
- Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
- Neuroprotective Effects : Due to its structural similarities to other neuroprotective agents, this compound may have applications in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity .
Materials Science
In materials science, compounds like (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate can be used to develop new materials with specific properties:
- Biodegradable Polymers : The long-chain fatty acid moieties suggest potential use in creating biodegradable polymers that could be utilized in various applications from packaging to medical devices .
- Surface Modifications : The compound may be employed in surface treatments to enhance hydrophobicity or biocompatibility of materials used in biomedical applications .
Biochemical Applications
In biochemistry, the compound's unique structure allows for several potential applications:
- Drug Delivery Systems : Its amphiphilic nature might enable the formulation of drug delivery systems that can encapsulate hydrophilic and hydrophobic drugs simultaneously .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also serve as an enzyme inhibitor in various biochemical assays .
Case Study 1: Antioxidant Activity
A study conducted on similar hexahydrofurofuran derivatives demonstrated significant antioxidant activity through the scavenging of free radicals. The results indicated that these compounds could reduce lipid peroxidation in neuronal cells exposed to oxidative stress conditions.
Case Study 2: Drug Delivery Mechanism
Research exploring the use of fatty acid derivatives for drug delivery showed that compounds with similar structures successfully enhanced the bioavailability of poorly soluble drugs when formulated into nanoparticles. This suggests a promising application for (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate in pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate involves its interaction with specific molecular targets and pathways. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Molecular Weight and Structural Features
The table below compares the target compound with structurally related molecules, including its parent diol and other esters or alkanes from the provided evidence:
Key Observations :
- The target compound’s molecular weight is ~4.6× higher than its parent diol due to esterification.
- Compared to simpler esters like propan-2-yl propanoate, the target compound’s long alkyl chains confer significantly higher hydrophobicity and melting point.
Physicochemical and Application-Based Differences
- Solubility: The parent diol is water-soluble due to its hydroxyl groups, whereas the target compound is lipid-soluble. This contrasts with smaller esters like propan-2-yl propanoate, which exhibit volatility and partial water miscibility .
- Thermal Stability : Long-chain esters like the target compound are typically solids at room temperature, akin to tricosane (MW 324.632 g/mol) or tetracosane (MW 338.659 g/mol) . Fluorinated analogs in and , however, may have lower melting points due to disrupted crystallinity .
Research Findings and Limitations
- Evidence Gaps: No direct studies on the target compound were found in the provided evidence. Data on its bioactivity or industrial applications remain speculative.
- Synthesis Insights : Methods from (e.g., NMR characterization of oxadiazines) and (multi-step heterocycle synthesis) provide indirect guidance for analyzing the target compound’s purity and stability .
- Functional Group Trends: Compared to tridecanoic acid (carboxylic acid) or octadecanal (aldehyde), the target compound’s ester groups enhance hydrolytic stability but reduce reactivity .
Q & A
Q. What methodologies are recommended for the synthesis and purification of (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate?
- Methodological Answer: Synthesis typically involves esterification of the furofuran core with octadecanoic acid derivatives. Optimize reaction conditions (e.g., temperature, catalyst type) to improve yield. For purification, use column chromatography with gradients of hexane/ethyl acetate, followed by recrystallization in non-polar solvents. Monitor purity via HPLC (C18 column, UV detection at 210 nm) to ensure removal of unreacted fatty acid precursors .
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodological Answer: Employ 1H/13C NMR to confirm the furofuran backbone and ester linkages. Compare chemical shifts with analogous furofuran derivatives (e.g., dibenzoate-furofuran structures resolved via X-ray crystallography in prior studies) . High-resolution mass spectrometry (HRMS) in positive-ion mode can verify molecular weight. For stereochemical confirmation, use circular dichroism (CD) if chiral centers are present.
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and hydrolysis. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 4–8 weeks. Monitor degradation via TLC or HPLC to establish shelf-life parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum concentration). Standardize assays using primary cell lines (e.g., human macrophages for anti-inflammatory studies) and include controls for serum interference. Perform dose-response curves (0.1–100 µM) to identify non-specific toxicity. Validate findings with orthogonal assays (e.g., ELISA for cytokine profiling alongside MTT for cytotoxicity) .
Q. What advanced analytical techniques are suitable for studying interactions between this compound and lipid membranes?
- Methodological Answer: Use Langmuir-Blodgett troughs to assess monolayer insertion efficiency at the air-water interface. Pair with fluorescence anisotropy to measure membrane fluidity changes. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with phospholipid bilayers, guided by experimental data from differential scanning calorimetry (DSC) to observe phase transition alterations .
Q. How can metabolic pathways of this compound be traced in in vitro models?
- Methodological Answer: Label the octadecanoate chains with stable isotopes (e.g., 13C or 2H) and incubate with hepatocyte cultures. Extract metabolites via solid-phase extraction (SPE) and analyze with LC-MS/MS in MRM mode. Compare fragmentation patterns to known fatty acid β-oxidation intermediates (e.g., 3-hydroxyoctadecanoate) .
Q. What strategies mitigate batch-to-batch variability in bioactivity studies?
- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, solvent purity). Characterize each batch with FTIR to confirm functional groups and GC-FID to quantify residual solvents. Use principal component analysis (PCA) on spectral data to correlate impurities with bioactivity outliers .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the compound’s role in lipid signaling pathways?
- Methodological Answer: Use lipidomic profiling (LC-QTOF-MS) of treated vs. untreated cells to identify dysregulated pathways (e.g., prostaglandin or sphingolipid synthesis). Combine with siRNA knockdown of candidate receptors (e.g., GPR120) to validate mechanistic involvement. Include time-course experiments to distinguish primary effects from downstream feedback .
Q. What statistical approaches are appropriate for analyzing dose-dependent synergistic effects with other bioactive lipids?
- Methodological Answer: Apply Chou-Talalay combination index (CI) models to quantify synergy. Fit data to logistic regression curves using software like CompuSyn. For multi-omics integration, employ pathway enrichment analysis (KEGG, Reactome) to identify overlapping targets. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
